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Application Note: Kinetic Analysis of Caspase Activity Using Rh110-2(Asp) Substrate

Abstract This technical guide details the kinetic profiling of caspase activity utilizing the

fluorogenic substrate Rhodamine 110 bis-(L-aspartic acid amide), commonly denoted as

(Asp)₂-Rh110 or Rh110-2(Asp). Unlike conventional coumarin-based substrates (e.g.,

AMC/AFC), Rh110 derivatives offer superior quantum yield, photostability, and a redshifted

emission spectrum (Green,

nm) that minimizes interference from cellular autofluorescence and library compounds. This
protocol focuses on the mechanistic nuances of the bis-substituted cleavage event, critical
buffer formulations, and kinetic data analysis required for high-fidelity drug screening and
enzymatic characterization.

Introduction & Mechanistic Principles
1.1 The Substrate: (Asp)₂-Rh110 Caspases (Cysteine-Aspartic proteases) are defined by their

stringent specificity for cleaving peptide bonds C-terminal to an aspartic acid residue. While

tetrapeptide substrates (e.g., DEVD-Rh110) are often used to differentiate caspase isoforms,
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the Rh110-2(Asp) substrate—containing two aspartic acid moieties directly linked to the

Rhodamine 110 core—serves as a highly sensitive, cell-permeable probe for general caspase

activation (pan-caspase activity) and specific apoptotic flux when used in defined lysates.

1.2 The Two-Step Cleavage Mechanism A critical, often overlooked feature of Rh110

substrates is their bis-substitution. The intact molecule is non-fluorescent (lactonized).

Fluorescence release requires a sequential two-step hydrolysis:

First Cleavage: Caspase cleaves one Asp residue, generating a mono-amide intermediate

(Mono-Asp-Rh110). This intermediate exhibits significantly lower fluorescence quantum yield

than the free dye.

Second Cleavage: Removal of the second Asp residue releases free Rhodamine 110, which

is intensely fluorescent.

Implication for Kinetic Analysis: The reaction kinetics are not strictly Michaelis-Menten first-

order initially; they may exhibit a lag phase or sigmoidal character depending on the ratio of

to

. However, under steady-state conditions with excess substrate, the rate of fluorescence
increase is proportional to enzyme activity.

(Asp)₂-Rh110
(Non-Fluorescent)

Mono-Asp-Rh110
(Low Fluorescence)

  Step 1: Hydrolysis   Free Rhodamine 110
(High Fluorescence, Green)

  Step 2: Hydrolysis  

Active Caspase

Catalysis

Click to download full resolution via product page

Figure 1: Sequential hydrolysis mechanism of Bis-Asp-Rh110. Full fluorescence requires two

cleavage events.
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Experimental Design & Buffer Chemistry
2.1 Buffer Optimization Caspases are thiol-dependent proteases. The assay buffer must

maintain the active site cysteine in a reduced state.

Reducing Agents: Dithiothreitol (DTT) is preferred over

-mercaptoethanol for stability.

Chaotropes: CHAPS (0.1%) is critical to prevent enzyme aggregation and stabilize the

catalytic tetramer.

pH: Optimal activity is pH 7.2–7.5.

2.2 Substrate Handling

Solubility: Rh110-2(Asp) is hydrophobic.[1] Dissolve in high-grade anhydrous DMSO to

create a master stock (e.g., 10 mM).

Stability: Avoid freeze-thaw cycles. Aliquot and store at -20°C.

Protocol: Kinetic Assay Workflow
Materials Required:

Substrate: Rh110-2(Asp) (10 mM Stock in DMSO).

Enzyme: Recombinant Caspase-3/7 or Cell Lysate.

Inhibitor (Control): Z-VAD-FMK (Pan-caspase inhibitor) or Ac-DEVD-CHO.

Standard: Free Rhodamine 110 (for calibration).

Plate: 96-well or 384-well black-walled, clear-bottom plate.

Step-by-Step Methodology:

Assay Buffer Preparation (Fresh):
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20 mM PIPES or HEPES (pH 7.4)

100 mM NaCl

1 mM EDTA (chelates divalent cations that might inhibit caspases)

0.1% (w/v) CHAPS

10% Sucrose (optional, stabilizes enzyme)

Add immediately before use: 10 mM DTT.

Enzyme/Lysate Prep:

Dilute recombinant caspase to 0.1–1 U/µL in Assay Buffer.

For lysates: Lyse cells (e.g., Jurkat treated with Staurosporine) in lysis buffer, centrifuge

(10,000 x g, 10 min), and collect supernatant.

Plate Setup:

Blank: 100 µL Buffer.

Negative Control: 50 µL Lysate/Enzyme + 1 µL Inhibitor (Z-VAD-FMK). Incubate 15 min at

37°C.

Test Sample: 50 µL Lysate/Enzyme.

Rh110 Standard Curve: Prepare dilution series (0–10 µM) of free Rh110 in Assay Buffer.

Reaction Initiation:

Dilute Rh110-2(Asp) stock to 50 µM working solution in Assay Buffer.

Add 50 µL of working substrate to all wells (Final concentration: 25 µM).

Note: Using a saturating concentration (typically 2-5x
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) ensures

conditions.

Kinetic Measurement:

Instrument: Fluorescence Microplate Reader.

Settings:

Excitation: 490 ± 10 nm

Emission: 520 ± 10 nm

Gain: Medium (optimize to Standard Curve).

Mode: Kinetic.[2][3][4]

Interval: 2 minutes.

Duration: 60–90 minutes.

Temperature: 37°C.
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1. Prepare Reagents
(Buffer + DTT, Substrate in DMSO)

2. Sample Addition
(Enzyme/Lysate +/- Inhibitor)

3. Initiate Reaction
Add Rh110-2(Asp) Substrate

4. Kinetic Read
Ex 490nm / Em 520nm

Every 2 min for 1 hr

5. Data Analysis
Calculate Slope (RFU/min)

Click to download full resolution via product page

Figure 2: Operational workflow for kinetic caspase profiling.

Data Analysis & Interpretation
4.1 Calculating Activity Do not rely on endpoint data alone, as it can mask substrate depletion

or enzyme inactivation.

Plot: RFU vs. Time (min).

Select Linear Range: Identify the steady-state region (typically 10–40 min).

Calculate Slope: Determine

for each well.

Subtract Background:
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.

Convert to Units: Use the Rh110 Standard Curve slope (

) to convert activity to

.

4.2 Quantitative Summary Table

Parameter Rh110-2(Asp) AMC Substrates Why it Matters?

Excitation 490 nm (Blue/Green) 350-380 nm (UV)

Rh110 avoids UV-

excited

autofluorescence from

drugs/cells.

Emission 520 nm (Green) 440-460 nm (Blue)

Better overlap with

common detectors;

less scattering.

Sensitivity
High (High

)
Moderate

Rh110 detects lower

active caspase

concentrations.

Kinetics
Bis-substituted

(Sigmoidal potential)

Mono-substituted

(Linear)

Rh110 requires

careful linear range

selection.

Permeability Cell-permeable Variable

Rh110-2(Asp) can

often be used in live-

cell assays.

Troubleshooting & Critical Factors
High Background Fluorescence:

Cause: Free Rh110 contamination in the substrate stock.

Solution: Check purity.[5] If high, purify via HPLC or subtract T=0 baseline rigorously.
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Non-Linear Kinetics (Lag Phase):

Cause: The "Bis" effect.[6] The accumulation of the mono-intermediate delays the

appearance of the highly fluorescent product.

Solution: Exclude the first 5-10 minutes from slope calculation.

Inner Filter Effect:

Cause: High concentration of colored compounds or very high substrate concentration.

Solution: Keep substrate concentration optimized (< 50 µM) and volume constant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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